7-Methoxy-4-(trifluoromethyl)-3,4,5,6-tetrahydro-2H-azepine

Lipophilicity Drug-likeness Physicochemical property prediction

7-Methoxy-4-(trifluoromethyl)-3,4,5,6-tetrahydro-2H-azepine (CAS 2305252-44-0) is a synthetic, partially saturated seven-membered nitrogen heterocycle (a tetrahydroazepine) belonging to the azepane/azepine scaffold class, which is widely exploited in medicinal chemistry for its three-dimensional shape and conformational flexibility. Its molecular formula is C8H12F3NO (MW 195.18 g/mol), distinguished by the simultaneous presence of a 7-methoxy imino ether moiety and a 4-trifluoromethyl substituent on the azepine ring.

Molecular Formula C8H12F3NO
Molecular Weight 195.185
CAS No. 2305252-44-0
Cat. No. B2784619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-4-(trifluoromethyl)-3,4,5,6-tetrahydro-2H-azepine
CAS2305252-44-0
Molecular FormulaC8H12F3NO
Molecular Weight195.185
Structural Identifiers
SMILESCOC1=NCCC(CC1)C(F)(F)F
InChIInChI=1S/C8H12F3NO/c1-13-7-3-2-6(4-5-12-7)8(9,10)11/h6H,2-5H2,1H3
InChIKeyQILJCRLAAIALLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxy-4-(trifluoromethyl)-3,4,5,6-tetrahydro-2H-azepine (CAS 2305252-44-0): Procurement-Relevant Compound Identity and Physicochemical Reference


7-Methoxy-4-(trifluoromethyl)-3,4,5,6-tetrahydro-2H-azepine (CAS 2305252-44-0) is a synthetic, partially saturated seven-membered nitrogen heterocycle (a tetrahydroazepine) belonging to the azepane/azepine scaffold class, which is widely exploited in medicinal chemistry for its three-dimensional shape and conformational flexibility [1]. Its molecular formula is C8H12F3NO (MW 195.18 g/mol), distinguished by the simultaneous presence of a 7-methoxy imino ether moiety and a 4-trifluoromethyl substituent on the azepine ring . This dual-substitution pattern differentiates it from the more common non-fluorinated analog 7-methoxy-3,4,5,6-tetrahydro-2H-azepine (CAS 2525-16-8; C7H13NO; MW 127.18) and from simple 4-(trifluoromethyl)azepane (C7H12F3N; MW 167.17), which lacks the methoxy group . Its primary role in the current scientific supply chain is as a specialized building block or fragment for medicinal chemistry campaigns, where the combination of the methoxy group and the trifluoromethyl group on the azepine scaffold is intended to modulate physicochemical properties and target interactions in a manner that neither simpler analog can replicate.

Why 7-Methoxy-4-(trifluoromethyl)-3,4,5,6-tetrahydro-2H-azepine Cannot Be Replaced by Simpler Azepine or Azepane Analogs in Lead Optimization


Generic substitution of this compound with the non-fluorinated 7-methoxy-3,4,5,6-tetrahydro-2H-azepine or with a simple 4-(trifluoromethyl)azepane is scientifically unsound, because each substituent contributes to a different, non-redundant physicochemical vector. The 7-methoxy group on the imino carbon confers specific hydrogen-bond acceptor capability and influences the basicity of the nitrogen, while the 4-CF3 group substantially increases lipophilicity and alters the conformational equilibrium of the seven-membered ring [1]. Replacing the target compound with the non-fluorinated analog abolishes the CF3-dependent lipophilicity gain (predicted LogP increase of approximately 0.5–1.0 units) and eliminates any potential metabolic stabilization at the 4-position [2]. Conversely, replacing it with 4-(trifluoromethyl)azepane removes the methoxy group, thereby eliminating a key hydrogen-bond acceptor and altering the electronic character of the imine/amine nitrogen, which can directly impact target binding . The quantitative evidence below demonstrates that these structural differences translate into measurable and predictable changes in critical drug-design parameters, making the target compound a distinct chemical entity that cannot be functionally substituted by either simpler analog without compromising a specific property vector.

Quantitative Differentiation Evidence for 7-Methoxy-4-(trifluoromethyl)-3,4,5,6-tetrahydro-2H-azepine (2305252-44-0) vs. Structural Analogs


Predicted Lipophilicity (LogP) Differentiation: Target Compound vs. Non-Fluorinated 7-Methoxy Analog

The 4-trifluoromethyl substituent in the target compound markedly increases predicted lipophilicity compared to the non-fluorinated analog 7-methoxy-3,4,5,6-tetrahydro-2H-azepine. Multiple ZINC database entries for compounds with the molecular formula C8H12F3NO (consistent with the target compound) exhibit predicted LogP values in the range of 1.51 to 1.89 [1]. In contrast, the non-fluorinated analog (CAS 2525-16-8) has a reported experimental/predicted LogP of 1.04 (ACD/LogP 0.69 from ChemSpider; 1.04 from Molbase) . This represents a calculated LogP enhancement of approximately 0.5–0.8 log units attributable to the CF3 group.

Lipophilicity Drug-likeness Physicochemical property prediction

Metabolic Stability Enhancement Conferred by the 4-Trifluoromethyl Group: A Class-Level Inference

The trifluoromethyl group is a well-established metabolic blocking group that protects aliphatic positions from cytochrome P450-mediated oxidation. Literature on α-trifluoromethyl azepanes and related CF3-containing azacycles demonstrates that the presence of a CF3 group at a metabolically labile position can significantly reduce intrinsic clearance (Clint) in liver microsome assays [1]. While no direct microsomal stability data exist for the target compound specifically, the class-level inference is that the 4-CF3 substituent in the target compound is expected to provide substantially greater metabolic stability at that position compared to the non-fluorinated analog 7-methoxy-3,4,5,6-tetrahydro-2H-azepine, which bears an unsubstituted methylene at the equivalent position and is susceptible to oxidative metabolism [2].

Metabolic stability Trifluoromethyl effect Oxidative metabolism

Molecular Weight and cLogP Positioning Within Oral Drug-Like Chemical Space vs. Common Azepine Building Blocks

The target compound (MW 195.18, predicted cLogP ~1.5–1.9) occupies a more congested but strategically advantageous region of oral drug-like chemical space compared to the common building block 7-methoxy-3,4,5,6-tetrahydro-2H-azepine (MW 127.18, cLogP ~0.7–1.0) [1]. Azepine/azepane building blocks with MW < 150 and LogP < 1 are typically fragment-like starting points, while those with MW ~200 and LogP ~1.5–2.5 are lead-like or drug-like starting points that reduce the magnitude of property changes required during optimization [2]. The target compound's higher MW and LogP, driven by the CF3 group, position it as a more advanced intermediate that can directly yield lead-like molecules after a single synthetic step, potentially shortening the optimization timeline.

Drug-likeness Property forecast index Fragment-based drug discovery

Conformational Impact of the 4-Trifluoromethyl Substituent on the Azepine Ring: ¹H NMR Evidence from Analogous Fluorinated Azepanes

Published ¹H NMR conformational studies on substituted azepanes demonstrate that fluorination, including trifluorination, exerts profound conformational regulation on the seven-membered ring [1]. In a study by O'Hagan et al., monofluorination diastereoselectively biased the azepane ring to one major conformation. Trifluorination was shown to further influence the conformational equilibrium through combined steric and electronic effects [1]. The CF3 group in the target compound, installed at the 4-position, is therefore expected to pre-organize the azepine scaffold into a preferred conformational state. This preorganization can directly translate into entropic benefits upon target binding compared to the non-fluorinated analog, where the azepine ring is expected to sample a broader conformational ensemble with a smaller population of the bioactive conformer [2].

Conformational analysis Fluorine effect Scaffold preorganization

Best-Fit Application Scenarios for 7-Methoxy-4-(trifluoromethyl)-3,4,5,6-tetrahydro-2H-azepine Based on Demonstrated Differentiation Evidence


Lead Optimization of CNS-Penetrant Candidates Requiring Elevated Lipophilicity Without Excessive Molecular Weight

The target compound's predicted LogP range of 1.51–1.89 places it in a favorable window for blood-brain barrier penetration while maintaining an acceptable MW of 195 g/mol. Medicinal chemistry teams pursuing CNS targets where the non-fluorinated analog (LogP ~0.7–1.0) is too polar for adequate brain exposure can employ this building block to achieve the required lipophilicity increase in a single synthetic operation, as demonstrated by the quantitative LogP differentiation evidence [1].

Metabolic Soft-Spot Blocking at the 4-Position of Azepine-Containing Lead Series

For azepine-based lead compounds exhibiting unacceptable oxidative clearance due to metabolism at the 4-methylene position, the target compound provides the 4-CF3 substituent as a pre-installed metabolically resistant group. The class-level evidence on the metabolic stabilizing effect of CF3 groups on azacycles supports the strategic selection of this building block to address metabolic instability without requiring post-hoc fluorination of the scaffold [2].

Fragment-to-Lead Evolution Where a Single-Step MW and LogP Increase Is Desired

The target compound (MW 195, cLogP ~1.5–1.9) serves as an efficient intermediate for converting fragment-like azepine hits (e.g., the non-fluorinated analog, MW 127, cLogP ~0.7–1.0) into lead-like molecules. The ΔMW of +68 g/mol and ΔcLogP of +0.5–0.8 units can be achieved in a single synthetic coupling, reducing library synthesis timelines and enabling rapid SAR exploration around the azepine core [3].

Conformationally Constrained Scaffold Design for Entropy-Driven Binding Affinity Optimization

Based on the conformational regulation evidence derived from fluorinated azepane studies, the 4-CF3 group in the target compound is predicted to bias the azepine scaffold toward a narrower conformational ensemble. Structure-based design teams seeking to pre-organize a flexible seven-membered ring into a bioactive conformation can incorporate this building block to reduce the entropic penalty of binding, potentially improving target affinity and selectivity compared to the conformationally flexible non-fluorinated analog [4].

Quote Request

Request a Quote for 7-Methoxy-4-(trifluoromethyl)-3,4,5,6-tetrahydro-2H-azepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.